molecular formula C18H17N7O2S2 B2863084 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-49-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2863084
CAS No.: 894062-49-8
M. Wt: 427.5
InChI Key: FHXQUPWWRXUDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecular architecture incorporates both 1,3,4-thiadiazole and 1,2,4-triazolo[4,3-b]pyridazine pharmacophores, structural motifs widely recognized for their diverse biological activities . The strategic incorporation of the 3-methoxyphenyl moiety at the 6-position of the triazolopyridazine ring and the ethyl substituent on the thiadiazole ring creates a unique molecular structure worthy of investigation. While specific studies on this exact compound are limited in the current literature, compounds featuring the 1,2,4-triazolo[4,3-b]pyridazine scaffold have demonstrated considerable potential across multiple therapeutic areas . Research on analogous structures suggests potential applications as kinase inhibitors, antimicrobial agents, and enzyme modulators. The presence of the thioacetamide bridge enhances the molecule's ability to participate in diverse molecular interactions, potentially contributing to its binding affinity for biological targets. This compound is provided exclusively for research purposes in chemical biology, hit-to-lead optimization campaigns, and structure-activity relationship studies. Researchers are investigating its potential interactions with various enzyme systems and cellular pathways. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals. This product is not for human consumption or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S2/c1-3-16-21-22-17(29-16)19-15(26)10-28-18-23-20-14-8-7-13(24-25(14)18)11-5-4-6-12(9-11)27-2/h4-9H,3,10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXQUPWWRXUDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that incorporates both thiadiazole and triazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound features a 1,3,4-thiadiazole ring and a [1,2,4]triazolo structure linked through a thioether bond to an acetamide group. The presence of these heterocycles enhances its potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Compounds with the thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent effects compared to standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

The incorporation of triazole and thiadiazole rings in drug design has been linked to anticancer activities. Studies have shown that:

  • Thiadiazole derivatives can inhibit tumor growth by targeting key metabolic pathways involved in cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects with IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .

Anticonvulsant Activity

The anticonvulsant potential of compounds featuring the 1,3,4-thiadiazole ring has been extensively studied:

  • In vivo studies have demonstrated that specific thiadiazole derivatives exhibit protective effects in seizure models (e.g., MES and PTZ tests), with effective doses significantly lower than traditional anticonvulsants like valproic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
  • Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thereby inhibiting tumor growth .

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds:

StudyCompoundActivityResult
Malygin et al. (2020)N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideAnticonvulsantLD50 = 126.8 mg/kg; effective against induced seizures
Aliyu et al. (2021)Various thiadiazole derivativesAnticonvulsantProtection rates up to 80% at 100 mg/kg
Gowda et al. (2020)Thiadiazole derivativesAntimicrobialMIC values lower than standard antibiotics

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituents and core heterocycles, which critically affect their biological activities:

Compound 4y : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • Structure: Contains two 1,3,4-thiadiazole rings connected via a thioacetamide bridge, with a p-tolylamino substituent .
  • Biological Activity :
    • Anticancer : IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin .
    • Aromatase Inhibition : IC₅₀ = 0.062 ± 0.004 mmol L⁻¹, suggesting dual anticancer mechanisms .
Target Compound : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • Structure : Replaces one thiadiazole ring with a triazolo[4,3-b]pyridazine core and introduces a 3-methoxyphenyl group .
  • Expected Advantages: The triazolopyridazine core may enhance π-π stacking with protein targets compared to thiadiazole. The 3-methoxyphenyl group could improve metabolic stability over p-tolylamino due to reduced oxidative metabolism .

Comparative Data Table

Parameter Compound 4y Target Compound
Core Structure Dual 1,3,4-thiadiazole 1,3,4-thiadiazole + triazolo[4,3-b]pyridazine
Key Substituent p-Tolylamino 3-Methoxyphenyl
Anticancer Activity (IC₅₀) MCF-7: 0.084 mmol L⁻¹; A549: 0.034 mmol L⁻¹ Not reported (structural analogs suggest ≤0.05 mmol L⁻¹)
Enzyme Inhibition Aromatase IC₅₀ = 0.062 mmol L⁻¹ Likely similar or improved due to core flexibility
Synthetic Complexity Moderate (high yield) High (multi-step, intermediate isolation issues)

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Validation Method
Thiadiazole formationH₂SO₄, 24h, RT 97.4TLC, ¹H NMR
Triazolopyridazine couplingK₂CO₃, acetone, reflux 76.2HRMS, IR

Q. Table 2. Comparative Bioactivity Data

Assay TypeIC₅₀ (μM)Cell LineReference
Kinase inhibition0.12HeLa
Antiproliferative1.45MCF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.